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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789 Get Quote

A Comparative Guide to Novel Tetrahydrofuran-
Based HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel

tetrahydrofuran derivatives as HIV-1 protease inhibitors, with a focus on analogs of the FDA-

approved drug Darunavir (DRV). The data presented is compiled from recent research and

highlights key structure-activity relationships and comparative potencies.

Introduction
The tetrahydrofuran (THF) moiety, particularly the bis-THF ligand, is a cornerstone in the

design of potent HIV-1 protease inhibitors.[1][2] Darunavir, a highly successful antiretroviral

drug, features a prominent bis-THF group that forms strong hydrogen bonding interactions with

the main-chain atoms of the HIV-1 protease active site.[2][3] This interaction is crucial for the

high potency and high genetic barrier to resistance of DRV.[3] Researchers have continued to

explore modifications of the bis-THF scaffold to further enhance binding affinity, improve

resistance profiles, and optimize pharmacokinetic properties. This guide compares several

novel derivatives and their performance against wild-type and resistant HIV-1 strains.
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The following tables summarize the in vitro biological activity of various tetrahydrofuran-based

HIV-1 protease inhibitors. The data is presented to allow for a direct comparison of the potency

of these compounds.

Table 1: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF Analogs

Compound R Ki (pM) IC50 (nM)

13 (TMC-126) H 14 1.4

14 (R)-OCH3 2.9 2.4

15 (S)-OCH3 35 55

16 (R)-CH2Ph 73 -

17 (S)-CH2Ph 300 -

Data sourced from Ghosh et al.[1]

Table 2: Comparative Activity of Hybrid HIV-1 Protease Inhibitors

Compound Wild-Type Ki (nM) I50V/A71V Ki (nM) I84V Ki (nM)

Darunavir (DRV) 0.008 ± 0.001 0.027 ± 0.006 0.021 ± 0.002

Lopinavir (LPV) 0.010 ± 0.001 0.062 ± 0.006 0.23 ± 0.02

12a 0.038 ± 0.004 0.20 ± 0.02 0.81 ± 0.06

15a 0.040 ± 0.004 0.051 ± 0.006 0.86 ± 0.09

Data sourced from Nalam et al.[3]
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Compound Wild-Type HIV-1 PR Ki (nM)

Darunavir (DRV) 1.87

5aa 1.54

5ac 0.31

5ad 0.71

5ae 0.28

5af 1.11

Data sourced from Rehman et al.[4][5]

Structure-Activity Relationships and Key Insights
The data reveals several key trends in the structure-activity relationship (SAR) of these bis-THF

derivatives:

Stereochemistry is Critical: As seen in Table 1, the stereochemistry of substituents on the

bis-THF ring has a profound impact on activity. For instance, the (R)-methoxy substituted

analog 14 is significantly more potent than its (S)-epimer 15.[1]

Substituent Effects: The nature of the substituent on the bis-THF ring influences potency.

Small, hydrogen-bond accepting groups like methoxy appear to be more favorable than

bulky benzyl groups.[1]

Hybrid Inhibitor Design: Hybrid inhibitors incorporating the bis-THF moiety from darunavir

into a lopinavir-like scaffold have shown promising, albeit slightly reduced, activity compared

to the parent drugs against wild-type protease. However, their activity against some resistant

strains is notable.[3]

P1' and P2' Modifications: Modifications at the P1' and P2' positions of darunavir can lead to

analogs with superior inhibitory activity against wild-type HIV-1 protease. For example,

compounds 5ac and 5ae demonstrated significantly lower Ki values than darunavir itself.[4]

[5]
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Mechanism of Action: The Role of the Bis-THF
Ligand
The exceptional potency of darunavir and its analogs is largely attributed to the strong

interactions between the bis-THF ligand and the backbone of the HIV-1 protease.[2][3] X-ray

crystallography studies have revealed that the oxygen atoms of the bis-THF moiety form crucial

hydrogen bonds with the amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme.

[2][6] This "backbone binding" concept is a key strategy in overcoming drug resistance, as

mutations in the active site are less likely to disrupt these fundamental backbone interactions.

[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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